

Application Notes and Protocols for the HPLC Determination of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbazochrome sodium sulfonate

Cat. No.: B612076

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Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of **Carbazochrome sodium sulfonate** due to its specificity, sensitivity, and accuracy. This document provides a detailed HPLC method protocol and performance data for the determination of **Carbazochrome sodium sulfonate**.

Experimental Protocols

This section details the recommended HPLC method for the quantitative analysis of **Carbazochrome sodium sulfonate**.

Method: Isocratic Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quality control analysis of **Carbazochrome sodium sulfonate** in drug substances and pharmaceutical dosage forms.

1. Chromatographic Conditions

Parameter	Recommended Conditions
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol:Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	Ambient (Approx. 25 °C)
Detection Wavelength	354 nm
Run Time	Approximately 10 minutes

2. Reagent and Sample Preparation

- Mobile Phase Preparation: Mix equal volumes of HPLC-grade methanol and HPLC-grade water. Degas the solution prior to use.
- Standard Solution Preparation: Accurately weigh a suitable amount of **Carbazochrome sodium sulfonate** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Further dilute the stock solution with the mobile phase to obtain a working standard solution in the desired concentration range (e.g., 10-60 µg/mL).
- Sample Solution Preparation: For drug substance, accurately weigh the sample and prepare a solution in the mobile phase of a known concentration. For pharmaceutical formulations (e.g., injections), dilute an appropriate volume of the formulation with the mobile phase to achieve a final concentration within the linear range of the method. All solutions should be filtered through a 0.45 µm syringe filter before injection.

3. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

- Inject the sample solutions.
- Identify the **Carbazochrome sodium sulfonate** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of **Carbazochrome sodium sulfonate** in the sample by comparing the peak area with that of the standard solution.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the described HPLC method.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Performance
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 3000
Relative Standard Deviation (RSD) of Peak Area (n=5)	$\leq 2.0\%$	< 1.0%

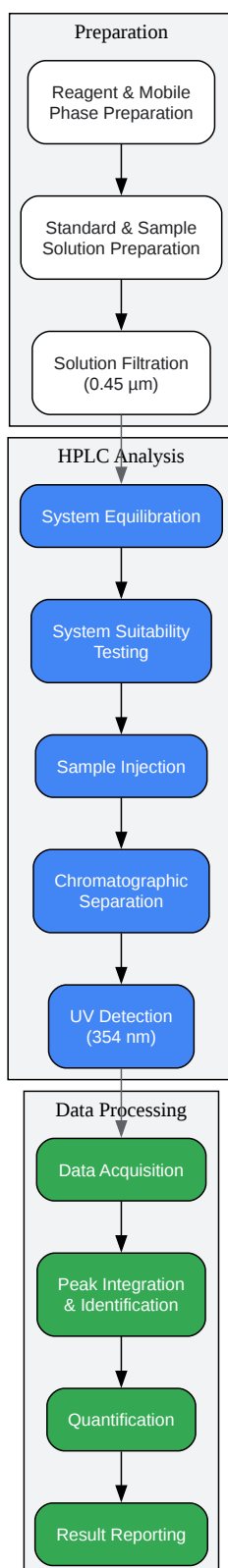
Table 2: Method Validation Summary

Parameter	Result
Retention Time	Approximately 2.7 min[1]
Linearity Range	10-60 µg/mL[1]
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	95.03% - 105.9%[2][3]
Precision (% RSD)	Intra-day: 0.95% - 4.17%[2][3] Inter-day: 0.95% - 4.17%[2][3]
Limit of Detection (LOD)	Method dependent, typically in the ng/mL range.
Limit of Quantification (LOQ)	Method dependent, typically in the ng/mL to low µg/mL range.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis of **Carbazochrome sodium sulfonate**.



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Caption: Workflow for the HPLC determination of **Carbazochrome sodium sulfonate**.

Alternative Method: Gradient HPLC for Related Substances

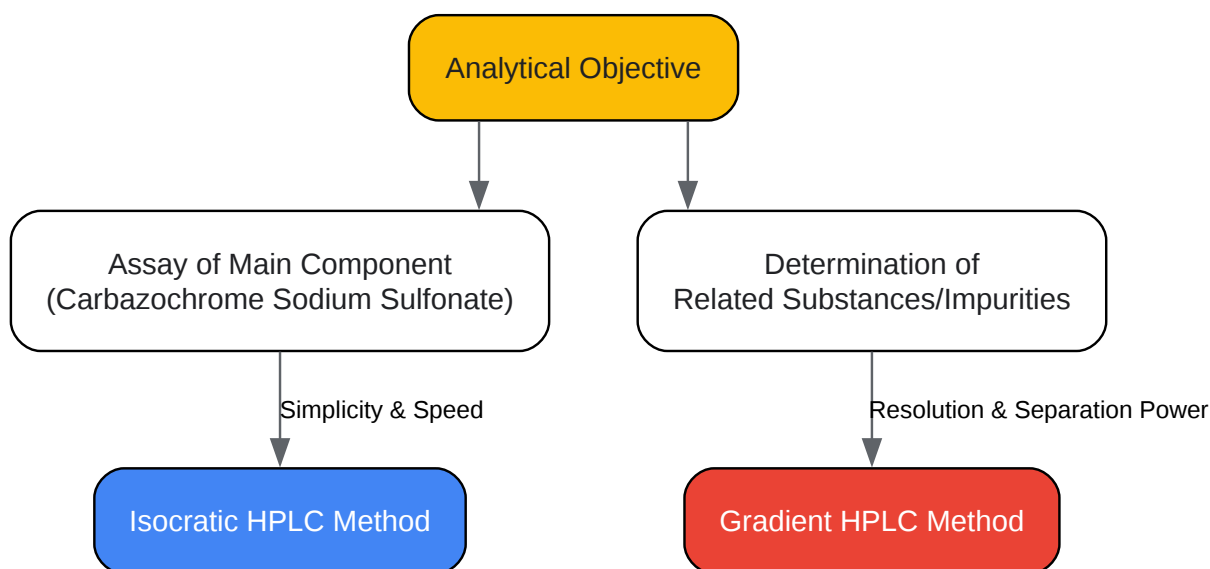
For the determination of related substances and impurities, a gradient HPLC method is often employed to achieve better separation of all components.

1. Chromatographic Conditions

Parameter	Conditions
Column	ODS Hypersil (or equivalent C18)
Mobile Phase A	0.01 mol/L Phosphate Buffer (pH 3.0) : Acetonitrile (94:6, v/v)[4]
Mobile Phase B	Acetonitrile[4]
Gradient Program	To be optimized based on the impurity profile
Flow Rate	1.0 mL/min[4]
Detection Wavelength	220 nm[4]

Logical Relationship for Method Selection

The choice between an isocratic and a gradient method depends on the analytical objective.



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Caption: Decision tree for HPLC method selection.

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- To cite this document: BenchChem. [Application Notes and Protocols for the HPLC Determination of Carbazochrome Sodium Sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612076#hplc-method-for-determination-of-carbazochrome-sodium-sulfonate]

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